molecular formula C10H10N2O B2443354 1-methylindole-4-carboxamide CAS No. 1869869-40-8

1-methylindole-4-carboxamide

Cat. No.: B2443354
CAS No.: 1869869-40-8
M. Wt: 174.203
InChI Key: SYSHQYJXHVKLJI-UHFFFAOYSA-N
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Description

1-methylindole-4-carboxamide is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylindole-4-carboxamide can be synthesized through various methods. One common approach involves the methylation of indole followed by the introduction of the carboxamide group. The Fischer indole synthesis is a widely used method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-methylindole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-methylindole-4-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-3-carboxamide
  • 1-Methyl-1H-indole-2-carboxamide
  • 1H-indole-3-carboxamide

Comparison: 1-methylindole-4-carboxamide is unique due to the position of the carboxamide group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and interaction with molecular targets. For example, the 4-carboxamide derivative may exhibit different binding affinities and selectivities compared to the 3-carboxamide or 2-carboxamide derivatives .

Biological Activity

1-Methylindole-4-carboxamide is a compound within the indole family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a carboxamide group enhances its solubility and reactivity, making it an attractive candidate in medicinal chemistry.

Molecular Formula : C10_{10}H10_{10}N2_{2}O
Molecular Weight : Approximately 174.20 g/mol

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Indole derivatives have been shown to possess antimicrobial properties. Research indicates that similar compounds can inhibit various bacterial strains, including mycobacteria, which are responsible for diseases like tuberculosis .
  • Anticancer Properties : The indole scaffold is known for its potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer activity .
  • Anti-inflammatory Effects : Indoles are recognized for their anti-inflammatory properties. Studies have indicated that certain indole derivatives can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation, such as MmpL3 in mycobacteria .
  • Receptor Modulation : Indoles may act on various receptors involved in cancer progression and inflammation, altering their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of mycobacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways

Case Study: Antimycobacterial Activity

A study evaluated the efficacy of indole derivatives against various Mycobacterium species. The results indicated that compounds structurally similar to this compound exhibited significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.00195 to 0.625 μg/mL against specific strains like M. tuberculosis and M. abscessus .

Table 2: MIC Values of Indole Derivatives

CompoundMIC (μg/mL)Target Species
Unsubstituted Indole0.0039M. abscessus
Dimethyl Indole Derivative0.625M. tuberculosis
This compoundTBDTBD

Properties

IUPAC Name

1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSHQYJXHVKLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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